molecular formula C16H18N4O B5158357 1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone

1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B5158357
M. Wt: 282.34 g/mol
InChI Key: DUDHGQZWCBDSHR-UHFFFAOYSA-N
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Description

1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring attached to a piperazine moiety, which is further connected to a phenyl ring with an ethanone group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications.

Preparation Methods

The synthesis of 1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Coupling with the Phenyl Ring: The phenyl ring is coupled to the piperazine-pyrimidine intermediate through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Introduction of the Ethanone Group:

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ethanone group, yielding the corresponding phenyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions.

Scientific Research Applications

1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications as an antidepressant, antipsychotic, and anti-inflammatory agent. Its ability to inhibit serotonin reuptake makes it a candidate for treating mood disorders.

    Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as serotonin receptors and transporters. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The compound may also interact with other receptors and enzymes, modulating various physiological processes.

Comparison with Similar Compounds

1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone can be compared with other similar compounds, such as:

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine and phenyl ring but has a pyridinone moiety instead of a pyrimidine ring.

    N-[1-[4-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide: This derivative includes a cyclopropyl group and an acetamide moiety, offering different pharmacological properties.

    1-(4-Piperazin-1-ylphenyl)ethanone: Similar in structure but lacks the pyrimidine ring, affecting its biological activity and target specificity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological and chemical properties.

Properties

IUPAC Name

1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-13(21)14-3-5-15(6-4-14)19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDHGQZWCBDSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320606
Record name 1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851631-13-5
Record name 1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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